1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone
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Description
1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H22ClN5O2S and its molecular weight is 419.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have demonstrated the synthesis and structural characterization of compounds similar to the one mentioned. For instance, research on the synthesis of biologically active chalcone derivatives using microwave energy has been carried out, showcasing the efficiency of synthesizing pyrazole derivatives (Katade et al., 2008). Additionally, the synthesis and structural characterization of isostructural compounds with chlorophenyl and fluorophenyl groups have been reported, highlighting the ability to produce these compounds in high yields and their planar molecular structure (Kariuki et al., 2021).
Biological Activities
Research into the biological activities of compounds structurally similar to "1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone" has also been conducted. One study synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, with some compounds exhibiting moderate inhibitory activity against Gibberella zeae (Liu et al., 2012). Another study focused on designing, synthesizing, and evaluating the antibacterial properties of new pyrazolinyl bromophenylthiazoles, which were screened for antimicrobial activity against S. aureus and E. coli (Hawaiz, 2018).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S/c1-4-24-11-15(18(23-24)27-6-3)17-21-22-19(25(17)5-2)28-12-16(26)13-7-9-14(20)10-8-13/h7-11H,4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIMYVSSFQMTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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